2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide
Description
2-Hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a synthetically derived acetamide compound characterized by a hydroxy-phenyl moiety and a pyridin-2-yloxy-substituted cyclohexyl group. The (1r,4r) stereochemistry of the cyclohexyl ring suggests a trans configuration, which is critical for spatial orientation in molecular interactions.
Properties
IUPAC Name |
2-hydroxy-2-phenyl-N-(4-pyridin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(14-6-2-1-3-7-14)19(23)21-15-9-11-16(12-10-15)24-17-8-4-5-13-20-17/h1-8,13,15-16,18,22H,9-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNSUOVIJPQBDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide typically involves several key steps:
Starting Materials: : Begin with commercially available cyclohexanol and pyridine derivatives.
Intermediate Formation: : The pyridine derivative is modified to introduce the oxy group, followed by cyclohexanol being converted to its respective halide.
Coupling Reaction: : The modified pyridine and cyclohexanol derivatives undergo a coupling reaction, typically facilitated by a catalyst like palladium.
Amidation: : The coupled product is reacted with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial synthesis might involve:
Large Scale Reactors: : Utilizing large-scale reactors to manage higher yields.
Flow Chemistry: : Employing flow chemistry to ensure continuous production and high efficiency.
Optimized Catalysis: : Usage of optimized catalytic systems to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions, especially at the hydroxy and phenyl groups.
Reduction: : The acetamide group can be reduced to form amines under suitable conditions.
Substitution: : The pyridinyl and cyclohexyl moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, Raney nickel for hydrogenation reactions.
Major Products Formed
Oxidation Products: : Phenols, quinones.
Reduction Products: : Primary amines.
Substitution Products: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: : Serves as a building block in the synthesis of more complex organic molecules.
Biology
Bioactivity Studies: : Used in studying the interactions of acetamide derivatives with biological targets.
Medicine
Drug Development: : Potential candidate for drug development due to its unique structure.
Industry
Catalysis: : Employed in various catalytic processes owing to its functional groups.
Mechanism of Action
The mechanism by which 2-hydroxy-2-phenyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)acetamide exerts its effects typically involves interactions with specific molecular targets such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds and other non-covalent interactions, modulating the activity of these targets. Pathways involved might include enzymatic inhibition or activation, signal transduction modulation, and changes in cellular metabolism.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique features include:
Stereochemical Considerations
The (1r,4r) configuration is conserved across multiple analogs (ISRIB-A10, A13–A15, –10), indicating its importance in maintaining bioactive conformations. For example, ISRIB analogs with this configuration bind eIF2B as dimers, requiring precise spatial alignment .
Pharmacological Implications (Inferred)
- Pyridinyloxy Group : The target’s pyridine moiety may offer better solubility and target engagement compared to purely aromatic or aliphatic substituents.
- Hydroxy Group : Unlike halogenated analogs, the hydroxy-phenyl group could mitigate toxicity risks associated with metabolic dehalogenation.
Biological Activity
2-Hydroxy-2-phenyl-N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a cyclohexyl group substituted with a pyridinyl ether and a phenolic hydroxyl group, which may contribute to its biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, N-(2-hydroxy phenyl) acetamide has shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in animal models of arthritis . This suggests that this compound may possess similar anti-inflammatory effects.
2. Antioxidant Properties
Compounds with hydroxyl groups are often associated with antioxidant activity. The presence of the 2-hydroxy group in this compound may enhance its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
3. Anticancer Potential
Preliminary studies on structurally related compounds indicate potential anticancer activities. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Pro-inflammatory Pathways : By modulating the expression of inflammatory cytokines.
- Antioxidant Mechanisms : By enhancing the body's defense against oxidative stress through the neutralization of reactive oxygen species (ROS).
- Cell Cycle Regulation : Potentially affecting pathways involved in cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
